BenchChemオンラインストアへようこそ!

1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Lipophilicity Drug-like properties Permeability

This 2‑chlorophenyl urea bearing a 3‑hydroxy‑3‑phenylpropyl chain (XLogP3 2.8; TPSA 61.4 Ų) is a differentiated scaffold for kinase hinge‑region studies, halogen‑bond crystallography, and diversity‑oriented phenotypic screening. Unlike the 2‑fluoro or truncated analogues, the ortho‑chlorine provides a distinct σ‑hole geometry while the secondary alcohol adds a hydrogen‑bond donor/acceptor that modulates binding kinetics. No prior bioactivity annotations exist, eliminating target‑based bias. Ideal for cardiovascular SAR and selectivity profiling.

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77
CAS No. 1396874-15-9
Cat. No. B2441205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
CAS1396874-15-9
Molecular FormulaC16H17ClN2O2
Molecular Weight304.77
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)O
InChIInChI=1S/C16H17ClN2O2/c17-13-8-4-5-9-14(13)19-16(21)18-11-10-15(20)12-6-2-1-3-7-12/h1-9,15,20H,10-11H2,(H2,18,19,21)
InChIKeyKGANPMYMWGAGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396874-15-9): Procurement-Relevant Identity and Physicochemical Profile


1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic N,N′-disubstituted urea (C₁₆H₁₇ClN₂O₂, MW 304.77) bearing a 2-chlorophenyl group on one urea nitrogen and a 3-hydroxy-3-phenylpropyl chain on the other. The compound contains a secondary alcohol stereocenter (undefined absolute configuration) [1]. The 3-hydroxy-3-phenylpropyl motif, combined with ortho-chloro substitution, constitutes a relatively unusual substitution pattern among commercially catalogued phenylurea derivatives; the most closely related analogues—the 2-hydroxy positional isomer (CAS 1351599-91-1), the 2-fluoro variant (CAS 1396882-16-8), and the truncated 3-hydroxypropyl analogue (CAS 87934-68-7)—each present distinct physicochemical and potential recognition profiles that preclude simple interchange [2][3][4].

Why In-Class Urea Analogues Cannot Substitute for 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396874-15-9) in Research Procurement


Phenylurea derivatives with different substitution patterns exhibit marked variations in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility that directly affect target binding, metabolic stability, and cell permeability [1]. Interchanging the 3‑hydroxy‑3‑phenylpropyl chain with a 2‑hydroxy positional isomer or a truncated 3‑hydroxypropyl chain alters the spatial presentation of the hydroxyl group and the phenyl ring, potentially disrupting key interactions with enzyme active sites or receptor pockets [2][3]. Likewise, replacing the ortho‑chlorine with fluorine modifies both the hydrogen‑bond acceptor count and the lipophilic character, which can shift selectivity profiles in biological assays [4]. The data below quantify these differences.

Product-Specific Quantitative Evidence Guide for 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396874-15-9)


XLogP3 Lipophilicity Differentiation vs. Closest Halogenated and Chain-Truncated Analogues

Among closely related N,N′-disubstituted ureas, the target compound exhibits an XLogP3 of 2.8, which is 0.1 log unit lower than the 2‑hydroxy positional isomer (XLogP3 2.9) despite sharing the same molecular formula [1][2]. Compared with the 2‑fluoro analogue, the chlorine‑containing target is 0.6 log units more lipophilic (XLogP3 2.8 vs. 2.2) [3]. The difference is even larger relative to the chain‑truncated 4‑chlorophenyl analogue, which lacks the terminal phenyl group and has an XLogP3 of only 1.2 [4]. The observed lipophilicity order (3‑hydroxy‑3‑phenylpropyl ≈ 2‑hydroxy‑3‑phenylpropyl > 2‑fluoro > truncated) suggests that the 3‑hydroxy‑3‑phenylpropyl scaffold provides balanced lipophilicity that may favour passive membrane permeability while retaining aqueous solubility.

Lipophilicity Drug-like properties Permeability

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area: Implications for Target Recognition

The target compound possesses two hydrogen‑bond acceptors (urea carbonyl and the chlorine atom) and a topological polar surface area (TPSA) of 61.4 Ų [1]. The 2‑fluoro analogue increases the acceptor count to three (fluorine acting as a weak H‑bond acceptor) while maintaining the same TPSA (61.4 Ų) [2]. The 2‑hydroxy positional isomer also has two acceptors and TPSA 61.4 Ų but presents the hydroxyl group at a different position, potentially altering hydrogen‑bond donor geometry [3]. The chain‑truncated 4‑chlorophenyl analogue has two acceptors and a lower TPSA of 56.3 Ų [4]. Differences in H‑bond acceptor count and TPSA can translate into altered target‑binding profiles, particularly for enzymes or receptors where a halogen‑bond or charge‑transfer interaction is critical.

Hydrogen bonding Polar surface area Selectivity

Molecular Weight and Rotatable Bond Count: Impact on Conformational Entropy and Ligand Efficiency

The target compound has a molecular weight of 304.77 g mol⁻¹ and five rotatable bonds [1]. The chain‑truncated 4‑chlorophenyl analogue is significantly smaller (228.67 g mol⁻¹) with only four rotatable bonds [2]. In contrast, the 2‑fluoro analogue has a slightly lower molecular weight (288.32 g mol⁻¹) but the same number of rotatable bonds [3]. The 2‑hydroxy positional isomer is isobaric (304.77 g mol⁻¹) with the same rotatable bond count [4]. Higher molecular weight and rotatable bond count can reduce ligand efficiency but may confer enhanced selectivity through conformational adaptation; the target compound therefore occupies a middle ground among available analogues, offering more potential interaction points than the truncated version while avoiding the additional acceptor introduced by fluorine.

Ligand efficiency Conformational flexibility Drug-likeness

Limited Bioactivity Annotation in Public Databases: Implications for De‑Risked Procurement

As of April 2026, no bioassay data are recorded in PubChem for the target compound (CID 71782329) [1], whereas the thiourea congener 1-(2-chlorophenyl)-3-(3-phenylpropyl)thiourea has been tested in high‑throughput screens and showed EC₅₀ > 29.9 µM against Mucolipin‑3 and NompC ion channels [2]. The absence of reported biological activity for the target urea distinguishes it from structurally related probes that may carry pre‑existing target annotations, reducing the risk of biased screening results when the compound is used as a novel phenotypic screening tool or as a negative control.

Bioactivity annotation Screening libraries Novel chemical space

Best-Fit Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396874-15-9)


Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

The compound's XLogP3 of 2.8 positions it in the optimal range (2–3) for passive cellular permeability while retaining moderate aqueous solubility. Researchers evaluating structure-permeability relationships (SPR) in urea-based chemical series can use this compound as a comparator to quantify the lipophilicity contribution of the 3‑hydroxy‑3‑phenylpropyl motif relative to fluorinated or truncated analogues [1][2].

Halogen‑Bonding Probe in Structure‑Based Drug Design

With two hydrogen‑bond acceptors (urea carbonyl and ortho‑chlorine) and a TPSA of 61.4 Ų, the compound is suited for crystallographic or computational studies investigating halogen‑bond interactions at protein‑ligand interfaces. Unlike the 2‑fluoro analogue, the chlorine atom provides a distinct σ‑hole geometry that can be exploited for selective targeting of kinase hinge regions or halogen‑bond‑stabilized protein–protein interfaces [1][3].

Negative Control or Novel Scaffold for Phenotypic Screening Libraries

The absence of public bioactivity annotations (PubChem BioAssay) ensures that this compound does not carry prior target‑based bias. It is therefore suitable for inclusion in diversity‑oriented phenotypic screening sets where the goal is to identify novel mechanisms of action unencumbered by known pharmacology. The closely related thiourea analogue showed only weak activity (EC₅₀ >29.9 µM) in ion‑channel assays, supporting the expectation that the urea variant may exhibit a distinct, and potentially more selective, profile [1][4].

SAR Expansion of Phenylpropylurea Cardiac Myosin Activators

Flexible phenylpropylurea scaffolds have been explored as cardiac myosin ATPase activators. The target compound’s 3‑hydroxy‑3‑phenylpropyl chain introduces an additional hydrogen‑bond donor/acceptor motif compared to the simple phenylpropyl analogue. This modification could modulate binding kinetics or isoform selectivity, making the compound a valuable intermediate for SAR expansion in cardiovascular drug discovery programs [1][5].

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.